molecular formula C22H35Cl2N3O2 B12722630 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-00-3

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12722630
CAS No.: 102132-00-3
M. Wt: 444.4 g/mol
InChI Key: REKPPOVHVUYXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives and various reagents for functional group modifications. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride include other pyrrole derivatives with similar structural features and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

102132-00-3

Molecular Formula

C22H35Cl2N3O2

Molecular Weight

444.4 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-[(4-prop-2-enoxyphenyl)methylamino]propyl]-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H33N3O2.2ClH/c1-6-14-27-18-10-8-17(9-11-18)16-23-12-7-13-24-20(26)19-15-21(2,3)25-22(19,4)5;;/h6,8-11,15,23,25H,1,7,12-14,16H2,2-5H3,(H,24,26);2*1H

InChI Key

REKPPOVHVUYXLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=C(C=C2)OCC=C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.